molecular formula C12H16BrNO4S B7564860 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B7564860
M. Wt: 350.23 g/mol
InChI Key: JJJJFQDCIMUZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. It has also been found to inhibit the growth of cancer cells, suggesting its potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a useful tool for studying various diseases and their underlying mechanisms. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult and time-consuming to obtain in large quantities.

Future Directions

There are several future directions for research on 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide. One area of interest is its potential as a treatment for various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its potential as an antitumor agent, particularly in the treatment of breast and lung cancers. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for more efficient production.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with oxirane, which results in the formation of 3-bromo-4-methoxy-N-(oxiran-2-ylmethyl)benzenesulfonamide. This intermediate is then reacted with sodium hydroxide to form the final product, 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide.

Scientific Research Applications

3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. These properties make it a promising candidate for the development of new drugs to treat various diseases.

properties

IUPAC Name

3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-17-12-5-4-10(7-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h4-5,7,9,14H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJJFQDCIMUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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